molecular formula C15H16N6O4 B2623191 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034540-42-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2623191
CAS No.: 2034540-42-4
M. Wt: 344.331
InChI Key: SDZVTLJMNRZAOU-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is notable for its complex structure, which includes a triazine ring, a furan ring, and an isoxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine and methanol under controlled conditions.

    Attachment of the Isoxazole Ring: The isoxazole ring is introduced via a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Coupling with the Furan Ring: The final step involves coupling the triazine and isoxazole intermediates with a furan derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form such as a triazine dihydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites, while the furan and isoxazole rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
  • N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the triazine ring (e.g., chloro vs. methoxy) or the heterocyclic ring (e.g., furan vs. thiophene) can significantly alter the compound’s properties.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-21(2)14-17-12(18-15(19-14)23-3)8-16-13(22)9-7-11(25-20-9)10-5-4-6-24-10/h4-7H,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVTLJMNRZAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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